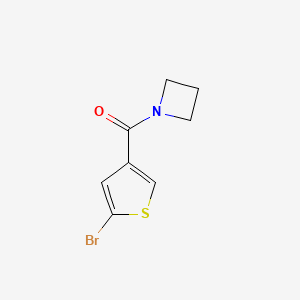
Iamin (TN)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iamin (TN) is a human growth factor known for its multiple wound-healing properties. It is particularly effective in accelerating the healing of superficial wounds and has been studied extensively for its role in tissue repair and regeneration . The compound is a tripeptide consisting of glycine, histidine, and lysine, and it exhibits superoxide dismutase-like activity, which contributes to its tissue-protective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iamin is synthesized through the crystallization of a peptide-copper complex. The optimal healing properties are achieved with a ratio of 0.50 to 0.75 copper atoms per tripeptide molecule . The synthesis involves the following steps:
Peptide Synthesis: The tripeptide Gly-L-His-L-Lys is synthesized using standard peptide synthesis techniques.
Copper Complex Formation: The peptide is then complexed with copper ions to form the peptide-copper complex.
Industrial Production Methods: Industrial production of Iamin involves large-scale peptide synthesis followed by copper complexation. The process is optimized to ensure a consistent ratio of copper to peptide, which is crucial for the compound’s efficacy in wound healing .
Analyse Chemischer Reaktionen
Types of Reactions: Iamin primarily undergoes complexation reactions with metal ions, particularly copper. This complexation is essential for its biological activity .
Common Reagents and Conditions:
Copper Salts: Used for complexation with the tripeptide.
Buffer Solutions: Phosphate-buffered saline is commonly used to maintain the stability of the complex.
Major Products: The primary product of these reactions is the peptide-copper complex, which exhibits enhanced wound-healing properties .
Wissenschaftliche Forschungsanwendungen
Iamin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Wound Healing: Iamin is extensively used in research focused on accelerating wound healing and tissue regeneration.
Cellular Studies: It is used to study the effects of growth factors on cell proliferation and differentiation.
Medical Applications: Iamin is being investigated for its potential use in treating chronic wounds, burns, and ulcers.
Industrial Applications: The compound is used in the development of advanced wound care products and medical devices.
Wirkmechanismus
Iamin exerts its effects through several mechanisms:
Superoxide Dismutase-Like Activity: The compound mimics the activity of superoxide dismutase, protecting tissues from oxidative damage.
Chemoattractant Actions: Iamin attracts cells critical to the healing process, such as macrophages, monocytes, and capillary endothelial cells.
Erythropoietin Induction: In animal studies, Iamin has been shown to increase levels of erythropoietin, a hormone that stimulates red blood cell production.
Vergleich Mit ähnlichen Verbindungen
Copper Peptides: Similar to Iamin, copper peptides are known for their wound-healing properties and are used in various skin care products.
Growth Factors: Other growth factors, such as epidermal growth factor and fibroblast growth factor, also play roles in wound healing and tissue regeneration.
Uniqueness of Iamin: Iamin’s unique combination of superoxide dismutase-like activity and chemoattractant properties sets it apart from other growth factors and copper peptides. Its ability to attract specific cell types and protect tissues from oxidative damage makes it particularly effective in promoting wound healing .
Eigenschaften
IUPAC Name |
copper;acetic acid;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate;6-amino-2-[[2-[(2-amino-1-oxidoethylidene)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate;hydron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H24N6O4.2C2H4O2.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;2*1-2(3)4;/h2*7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);2*1H3,(H,3,4);/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNQZVCDZKODKF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(=O)O.CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])N=C(CN)[O-].[Cu+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54CuN12O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-Difluoro-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199541.png)
![4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199549.png)
![3'-Chloro-4,5-difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199552.png)
![4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8199559.png)
![5-(Difluoromethoxy)-3'-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199572.png)
![5-(Difluoromethoxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199580.png)
![5-(Difluoromethoxy)-4'-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199581.png)
![4'-Chloro-5-(difluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199585.png)

![1,3-dibromo-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B8199597.png)
